8-Oxabicyclo[3.2.1]octan-3-one
Overview
Description
Enantioselective Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives
The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been successfully achieved through a [3+2]-cycloaddition process involving platinum-containing carbonyl ylides and vinyl ethers. This method, utilizing PtCl(2)-Walphos and AgSbF(6), yields products with high enantiomeric excesses, demonstrating its potential for producing synthetically useful derivatives .
Oxidative Etherification and Synthesis of Enantiomers
A novel oxidative cyclo-etherification method has been developed to synthesize both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one. This process, which employs Koser's reagent, has been used to expedite the transformation of one enantiomer into (+)-sundiversifolide, showcasing the versatility of this approach in synthetic applications .
Marine Natural Products and Dictyoxetane Core Synthesis
Research into the synthesis of marine natural products has led to the preparation of tricyclic epoxy alcohols and aminated derivatives from 8-oxabicyclo[3.2.1]oct-6-en-3-one. The structural confirmation of key intermediates by X-ray crystal diffraction and the evaluation of biological activities highlight the significance of these compounds in the field of marine natural products .
Enantioselective Deprotonation and Cocaine Analogues
The enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one has been utilized to synthesize chiral lithium enolates, which are further converted into 8-oxa-norcocaines and 8-oxa-pseudonorcocaines. These cocaine analogues exhibit good enantiomeric excesses, indicating the effectiveness of this synthetic route .
Reductive and Acid-Catalyzed Ring Opening
The compound 8-oxabicyclo[5.1.0]octa-2,4-diene has been obtained from cycloheptatriene and subjected to reductive and acid-catalyzed ring-opening reactions. This process results in a mixture of isomeric cycloheptadienediols and demonstrates the potential for isomerization to cycloptadienone .
Synthesis of Substituted 8-Oxabicyclo[3.2.1]octanes
The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and related tricyclic structures has been described. These compounds, which are synthesized from tetrachlorocyclopropene and furan, serve as synthetic blocks for bioactive molecules and have shown potential in antitumor and glycosidase inhibitor activities .
Novel Syntheses of 8-Oxabicyclo[3.2.1]octan-2-one
Two new synthetic routes for 8-oxabicyclo[3.2.1]octan-2-one have been developed, providing access to this key intermediate in preparative amounts. The subsequent conversion to α,β-unsaturated ketones and cyclization to furanocycloheptanols with unique substitution patterns demonstrates the utility of these syntheses .
Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, has been the focus of stereoselective synthesis research. Various methodologies have been compiled, highlighting the importance of stereochemical control in the construction of this bicyclic architecture .
Asymmetric Synthesis of Polyoxygenated Building Blocks
The asymmetric synthesis of chiral building blocks using 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been explored. These scaffolds have been utilized in non-aldol approaches to prepare chiral building blocks, with strategies including asymmetric cycloaddition and desymmetrization protocols .
Cycloaddition in Water
The synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has been achieved through a [4+3] cycloaddition in water. This process, involving sulfuryl chloride and cycloaddition, highlights the potential for environmentally friendly synthetic routes .
Scientific Research Applications
Synthesis of 8-Oxabicyclo[3.2.1]octanes
- Scientific Field: Organic Chemistry
- Application Summary: 8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis . They can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .
- Methods of Application: A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
- Results or Outcomes: This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Synthesis of Tropane Alkaloids
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: These methodologies have led to the successful synthesis of tropane alkaloids .
Baeyer-Villiger Oxidation
- Scientific Field: Organic Chemistry
- Application Summary: The Baeyer-Villiger Oxidation of 8-Oxabicyclo[3.2.1]octan-3-ones is a significant application. The regioselectivity of the oxidation with trifluoroperacetic acid is markedly affected by the electronic properties of substituents at position α or β to the carbonyl function .
- Methods of Application: The oxidation process involves the use of trifluoroperacetic acid. The electronic properties of substituents at position α or β to the carbonyl function significantly affect the regioselectivity of the oxidation .
- Results or Outcomes: This study has disclosed yet unrecognized through-bond electronic influence and regioselection based on chiral orientation of the hydroxyl group in the transient tetrahedral intermediate .
Synthesis of Tropane Alkaloids
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results or Outcomes: These methodologies have led to the successful synthesis of tropane alkaloids .
Synthesis of 8-Oxabicyclo[3.2.1]octanes
- Scientific Field: Organic Chemistry
- Application Summary: 8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis . They can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .
- Methods of Application: A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
- Results or Outcomes: This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Baeyer-Villiger Oxidation
- Scientific Field: Organic Chemistry
- Application Summary: The Baeyer-Villiger Oxidation of 8-Oxabicyclo[3.2.1]octan-3-ones is a significant application. The regioselectivity of the oxidation with trifluoroperacetic acid is markedly affected by the electronic properties of substituents at position α or β to the carbonyl function .
- Methods of Application: The oxidation process involves the use of trifluoroperacetic acid. The electronic properties of substituents at position α or β to the carbonyl function significantly affect the regioselectivity of the oxidation .
- Results or Outcomes: This study has disclosed yet unrecognized through-bond electronic influence and regioselection based on chiral orientation of the hydroxyl group in the transient tetrahedral intermediate .
Safety And Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for the study of 8-Oxabicyclo[3.2.1]octan-3-one could involve further exploration of its synthesis methods, as well as its potential applications. The compound’s central core is similar to that of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner could be a promising area of study .
properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJGUIPMCLRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525311 | |
Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[3.2.1]octan-3-one | |
CAS RN |
77745-32-5 | |
Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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